2-Fluoro-5-iodo-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-iodo-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDGUGOBUSETHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 5 Iodo N Methylbenzamide
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 2-Fluoro-5-iodo-N-methylbenzamide reveals two primary bond disconnections that guide the synthetic strategy. The most logical disconnection is the amide bond, which simplifies the molecule into a carboxylic acid precursor, 2-fluoro-5-iodobenzoic acid, and methylamine (B109427). A further disconnection of the carbon-iodine bond on the aromatic ring points to a simpler precursor, a 2-fluorobenzoyl derivative, which can be regioselectively halogenated.
Strategies for Amide Formation
The formation of the amide bond is a cornerstone of this synthesis. Numerous strategies exist for the coupling of a carboxylic acid and an amine. These methods are broadly categorized into those requiring activation of the carboxylic acid and direct amidation methods.
For substrates that may be sterically hindered or electronically deactivated, the use of coupling reagents is a common and effective strategy. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. The choice of reagent and conditions is critical to ensure high yields and minimize side reactions, such as racemization if chiral centers are present.
Direct amidation methods, which form the amide bond from the carboxylic acid and amine without the need for a separate activation step, are also gaining prominence due to their atom economy and often milder conditions. Catalytic systems, for instance, those based on boric acid, can facilitate this transformation.
Approaches for Regioselective Halogenation
The introduction of the iodine atom at the C-5 position of the 2-fluorobenzoyl precursor is a critical step that requires high regioselectivity. The directing effects of the fluorine and the carbonyl-containing group (or its precursor) on the aromatic ring play a crucial role in electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while a deactivating group like a carboxylic acid or nitrile directs incoming electrophiles to the meta-position.
To achieve the desired 5-iodo substitution pattern on a 2-fluoro-substituted ring, direct iodination of a suitable precursor is employed. The choice of iodinating agent and reaction conditions is paramount to control the regioselectivity and prevent the formation of other isomers. Common iodinating reagents include molecular iodine in the presence of an oxidizing agent or a Lewis acid, and N-iodosuccinimide (NIS), sometimes with an acid catalyst. nih.govnih.gov
Step-by-Step Synthesis Pathways from Common Starting Materials
The synthesis of this compound can be approached from readily available starting materials such as substituted benzoic acids or benzonitriles.
Functionalization of Substituted Benzoic Acids or Benzonitriles
A common and direct precursor for the final amidation step is 2-fluoro-5-iodobenzoic acid. This key intermediate can be synthesized from various starting materials.
One documented pathway begins with 2-fluoro-5-iodotoluene. prepchem.com The methyl group of this precursor is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under heating. prepchem.com The reaction mixture is then worked up to isolate the 2-fluoro-5-iodobenzoic acid. prepchem.com
Alternatively, 2-fluoro-5-iodobenzonitrile (B128481) can serve as a precursor. The nitrile group can be hydrolyzed to a carboxylic acid under acidic conditions, for instance, by heating in the presence of a strong acid like sulfuric acid (H₂SO₄). nih.gov
Another approach involves the Sandmeyer reaction starting from an appropriately substituted aniline. For instance, 2-amino-5-fluorobenzoic acid can undergo diazotization followed by an iodo-de-diazotization to introduce the iodine atom.
The regioselective iodination of 2-fluorobenzoic acid or its derivatives is also a viable route. The fluorine atom at C-2 and the carboxyl group at C-1 direct the incoming electrophile. Since fluorine is a stronger ortho-, para-director than the carboxyl group is a meta-director, iodination is expected to occur primarily at the position para to the fluorine, which is the C-5 position.
Amidation Reactions: Coupling Reagents and Conditions
With the key intermediate, 2-fluoro-5-iodobenzoic acid, in hand, the final step is the formation of the N-methyl amide. This transformation is typically achieved by reacting the carboxylic acid with methylamine or its salt.
The use of coupling reagents is a well-established method for this type of amide bond formation. A variety of reagents can be employed, and the choice often depends on factors like substrate reactivity, desired yield, and ease of purification. Some commonly used coupling agents and their typical reaction conditions are summarized in the table below.
| Coupling Reagent System | Base | Solvent | Temperature | Reference |
| EDC / HOBt | DIPEA or Et₃N | DMF or CH₂Cl₂ | 0 °C to rt | nih.govcommonorganicchemistry.com |
| HATU / DIPEA | DIPEA | DMF | rt | nih.gov |
| Thionyl Chloride (SOCl₂) | - | Toluene (B28343) | Reflux | google.com |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, Et₃N: Triethylamine (B128534), DMF: Dimethylformamide, rt: room temperature.
The general procedure involves activating the carboxylic acid with the coupling reagent and an additive like HOBt (which helps to suppress side reactions and racemization) in an appropriate solvent. Subsequently, the amine (methylamine or methylamine hydrochloride with an added base) is introduced to the reaction mixture. The reaction progress is monitored, and upon completion, the product is isolated and purified.
Direct amidation offers a more atom-economical and often greener alternative to coupling-reagent-mediated methods. In this approach, the carboxylic acid and amine are reacted together, often at elevated temperatures, sometimes with a catalyst.
Boric acid has emerged as a mild and inexpensive catalyst for direct amidation. researchgate.netorgsyn.org The reaction is typically carried out by heating a mixture of the carboxylic acid, the amine, and a catalytic amount of boric acid, often without a solvent or in a high-boiling solvent to facilitate the removal of water. researchgate.netorgsyn.org This method has been shown to be effective for a range of substrates, including those with sensitive functional groups, and often proceeds with high chemoselectivity. orgsyn.org The proposed mechanism involves the formation of a reactive acyloxyboron intermediate.
Other direct amidation protocols may involve the use of other catalysts or simply thermal conditions, although the latter may require harsh conditions that are not compatible with all functional groups.
Activated Ester or Acid Chloride Intermediates
A common and efficient method for the synthesis of amides, including this compound, involves the use of an activated carboxylic acid derivative, most notably an acid chloride. This strategy begins with the corresponding benzoic acid, which is converted into a more reactive intermediate that readily reacts with an amine.
The general two-step procedure is as follows:
Formation of the Acyl Chloride: 2-Fluoro-5-iodobenzoic acid is treated with a chlorinating agent to form the highly reactive 2-fluoro-5-iodobenzoyl chloride. A standard laboratory procedure involves using oxalyl chloride in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM), with a catalytic amount of N,N-dimethylformamide (DMF). The DMF catalyst accelerates the reaction by forming the Vilsmeier reagent in situ. The reaction is typically stirred at room temperature until the evolution of gas ceases, indicating the completion of the reaction. The solvent and excess reagent are then removed under reduced pressure. rsc.org
Amidation: The resulting crude acyl chloride is then reacted with methylamine to form the final N-methylbenzamide product. This step is usually performed in a solvent like DCM in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. rsc.org The reaction is often conducted at a low temperature (e.g., 0 °C) to control the exothermic nature of the amidation and minimize side reactions. rsc.org
The following table outlines a typical reaction sequence for this method.
| Step | Reactants | Reagents | Solvent | Conditions | Product |
| 1 | 2-Fluoro-5-iodobenzoic acid | Oxalyl chloride, cat. DMF | Dichloromethane (DCM) | Room Temperature, 2h | 2-Fluoro-5-iodobenzoyl chloride |
| 2 | 2-Fluoro-5-iodobenzoyl chloride | Methylamine, Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temperature | This compound |
This table is a generalized representation based on standard organic synthesis procedures. rsc.org
Regioselective Introduction of Fluorine and Iodine
Achieving the correct 2-fluoro-5-iodo substitution pattern on the benzene (B151609) ring requires precise regiochemical control. The synthetic strategy often involves the sequential introduction of the halogen atoms onto a simpler benzamide (B126) precursor. The directing effects of the substituents already on the ring are crucial for this process.
The introduction of iodine at the 5-position is typically achieved through electrophilic aromatic substitution. Starting with 2-fluoro-N-methylbenzamide, the fluorine atom (an ortho-, para-director) and the N-methylamido group (an ortho-, para-director) both activate the 5-position (para to the fluorine and meta to the amide), making it the most favorable site for electrophilic attack.
Various iodinating reagents can be employed: acsgcipr.org
N-Iodosuccinimide (NIS): This is a mild and commonly used reagent for the iodination of activated aromatic rings. The reaction is often catalyzed by an acid, such as trifluoroacetic acid (TFA), to enhance the electrophilicity of the iodine. acsgcipr.org
Iodine Monochloride (ICl): A powerful electrophilic iodinating agent.
Iodine (I₂) with an Oxidizing Agent: Molecular iodine itself is a weak electrophile, but its reactivity is significantly increased in the presence of an oxidizing agent like nitric acid, hydrogen peroxide, or a persulfate salt. acsgcipr.org These oxidants generate a more potent electrophilic iodine species, I+.
The choice of reagent and conditions is critical to ensure mono-iodination at the desired position and to avoid side reactions or the formation of di-iodinated products. acsgcipr.org
Introducing the fluorine atom at the 2-position via nucleophilic aromatic substitution (SNAr) is more challenging due to the lower reactivity of the ring towards nucleophiles. This approach typically requires a precursor with a good leaving group, such as a nitro group (-NO₂) or a different halogen (e.g., -Cl), at the 2-position. The ring must also be activated by a strong electron-withdrawing group, which in this case is the iodo-substituent and the amide group itself.
A common method is the Halogen Exchange (Halex) reaction, where a chloride is displaced by a fluoride (B91410) ion. The fluoride source is typically an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF). These reactions necessitate high temperatures and are performed in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). researchgate.net To improve the solubility and nucleophilicity of the fluoride salt, a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a cryptand (e.g., Kryptofix 2.2.2), is often essential. researchgate.netmdpi.com
Optimization of Reaction Parameters and Yields
Fine-tuning reaction parameters is essential for maximizing the yield and purity of this compound. Key factors include the choice of solvent, temperature, and catalyst system.
The solvent plays a critical role in all stages of the synthesis.
In amide bond formation , aprotic solvents like DCM are preferred to avoid reaction with the acyl chloride intermediate. rsc.org
For electrophilic iodination , the choice of solvent can influence reactivity and selectivity.
In nucleophilic fluorination , polar aprotic solvents (DMF, DMSO) are required to solvate the cationic part of the fluoride salt while leaving the fluoride anion relatively "naked" and highly reactive. researchgate.net Protic solvents are generally unsuitable as they strongly solvate the fluoride ion through hydrogen bonding, reducing its nucleophilicity. researchgate.net
Temperature control is equally vital. While amide formation is often initiated at 0°C to manage its exothermicity, nucleophilic fluorination reactions typically demand high temperatures, often in the range of 120-160°C, to overcome the high activation energy of the SNAr reaction. researchgate.net
The following table illustrates the effect of solvents on the yield of nucleophilic aromatic fluorination reactions.
| Starting Material Type | Solvent | Co-Solvent (if any) | Temperature (°C) | Yield |
| Aromatic Halide | Acetonitrile (CH₃CN) | - | 80-160 | Moderate to Good |
| Aromatic Halide | Dimethylformamide (DMF) | - | 160 | Good |
| Aromatic Halide | t-Butanol | - | 160 | Failed |
| Aromatic Nitro | Dimethylformamide (DMF) | - | High | Successful |
This table is a generalized summary based on findings from studies on nucleophilic fluorination. researchgate.net
The appropriate selection and loading of catalysts can dramatically improve reaction efficiency and yield.
Acyl Chloride Formation: As mentioned, a catalytic amount of DMF is sufficient to promote the formation of the acid chloride using oxalyl chloride. rsc.org
Electrophilic Iodination: For reactions involving NIS, a catalytic quantity of a Brønsted or Lewis acid can serve to activate the iodinating agent. acsgcipr.org
Nucleophilic Fluorination: The choice and amount of phase-transfer catalyst are critical. Catalysts like Kryptofix 2.2.2 or various crown ethers are used to complex the potassium or cesium cation, liberating the fluoride anion for the nucleophilic attack. researchgate.netmdpi.com The catalyst loading must be optimized, as too little will result in a slow or incomplete reaction, while excessive amounts increase costs without proportional benefits.
The table below shows examples of catalysts used in related amide synthesis and functionalization reactions.
| Reaction Type | Substrate Type | Catalyst | Base / Additive | Solvent | Yield |
| Intramolecular C-H Arylation | 2-iodo-N-methyl-N-phenylbenzamide | 10% Pd/C | K₂CO₃ | DMA | 92% |
| Ullmann Condensation | N-methyl-2-fluoro-4-halogeno-benzamide | Cuprous Iodide (CuI) | Potassium Carbonate | DMF | - |
| Nucleophilic Fluorination | Activated Aryl Halide | Kryptofix 2.2.2 (K₂₂₂) | KF | Acetonitrile | High |
Data compiled from various synthetic procedures for related benzamides. researchgate.netgoogle.comthieme-connect.com
Isolation and Purification Techniques for Research Applications
The isolation and purification of this compound are critical steps in its synthesis for research applications, ensuring that the final product is free from starting materials, reagents, and by-products. The purity of the compound is paramount for obtaining reliable and reproducible results in subsequent experimental studies. The primary techniques employed for the purification of this and structurally related benzamides are column chromatography and recrystallization.
Column Chromatography
Column chromatography is the most prevalent method for purifying this compound from crude reaction mixtures. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Stationary Phase: For benzamide derivatives, silica (B1680970) gel (SiO₂) is the most commonly used stationary phase due to its polarity and effectiveness in separating moderately polar compounds. researchgate.netrsc.org
Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the mobile phase is adjusted by changing the ratio of these solvents to control the elution of the target compound. For compounds analogous to this compound, various solvent systems have been successfully employed. For instance, a mixture of hexane and ethyl acetate (B1210297) is frequently reported. rsc.orgambeed.com The specific ratio is optimized based on thin-layer chromatography (TLC) analysis of the crude mixture. rsc.org
The general procedure involves dissolving the crude product in a minimal amount of solvent and loading it onto a pre-packed silica gel column. The eluent is then passed through the column, and fractions are collected. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure. rsc.orgnih.gov
Recrystallization
Recrystallization is a powerful technique for further purifying the solid product obtained after column chromatography or as a primary purification method if the crude product is of sufficient purity. This method relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, leading to the formation of high-purity crystals.
The selection of an appropriate solvent is key. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities should either be insoluble or remain in solution upon cooling. For N-methylbenzamide derivatives, common recrystallization solvents include dichloromethane (DCM) with hexane, diethyl ether, or ethanol. rsc.orgchemicalbook.comgoogle.com The process typically involves dissolving the compound in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. mdpi.com In some procedures, a combination of chromatography and recrystallization is used to achieve high purity. rsc.org
Illustrative Purification Data from Analogous Compounds
The following tables summarize purification conditions reported in research for compounds structurally similar to this compound, providing practical examples of the techniques described.
Table 1: Column Chromatography Conditions for Benzamide Derivatives
| Compound Name | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| 2-amino-5-iodo-N-methylbenzamide | Silica Gel | Hexane / Ethyl Acetate (2:1) | rsc.org |
| 2-fluoro-4-iodo-N-methylbenzamide | Silica Gel | Hexane / Ethyl Acetate (6:1) | ambeed.com |
| N-(2-Bromophenyl)-2-fluoro-N-methylbenzamide | Silica Gel | Not specified | nih.gov |
| 3-chloro-5-fluoro-N-methylbenzamide | Silica Gel | Not specified | rsc.org |
Table 2: Recrystallization Solvents for Benzamide Derivatives
| Compound Name | Recrystallization Solvent(s) | Reference |
|---|---|---|
| 2-amino-5-iodo-N-methylbenzamide | Dichloromethane / Hexane | rsc.org |
| N-methylbenzamide | Diethyl Ether (Et2O) | chemicalbook.com |
| N-phenyl-benzamide derivatives | Ethanol | google.com |
These methods, when applied systematically, allow for the isolation of this compound with a high degree of purity suitable for demanding research applications.
Chemical Reactivity and Transformations of 2 Fluoro 5 Iodo N Methylbenzamide
Reactivity of the Aryl Iodide Moiety in Transition Metal-Catalyzed Cross-Coupling Reactions
The aryl iodide group in 2-Fluoro-5-iodo-N-methylbenzamide is a key functional group that allows for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond makes it an excellent substrate for such transformations. fishersci.co.uk
Palladium catalysts are widely used to form carbon-carbon bonds, with several named reactions being of particular importance in modern synthetic chemistry. nih.govacs.org
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. fishersci.co.uk This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. arkat-usa.org The general reactivity trend for the halide is I > Br > Cl. fishersci.co.uk
In the context of this compound, the aryl iodide can readily react with various aryl and heteroaryl boronic acids to form biaryl structures. These reactions are typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base can significantly influence the reaction's efficiency and yield. arkat-usa.orgnih.gov For instance, the coupling of aryl halides with boronic acids can be achieved using a palladium catalyst with ligands like XPhos, in the presence of a base such as potassium phosphate, in a solvent system like dioxane and water. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Fluoro-5-phenyl-N-methylbenzamide | High | Hypothetical based on fishersci.co.uk |
| 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-(Indol-5-yl)indazole | 91-99% | nih.gov |
The mechanism of the Suzuki-Miyaura coupling involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate species (formed from the boronic acid and base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction typically requires a copper(I) co-catalyst, a palladium complex, and an amine base. organic-chemistry.org The reaction is highly valued for the synthesis of conjugated enynes and arylalkynes. libretexts.org
For this compound, the aryl iodide can undergo Sonogashira coupling with various terminal alkynes. The reaction conditions often involve a palladium catalyst like Pd(PPh₃)₄ and a copper salt such as CuI in the presence of a base like triethylamine (B128534). sioc-journal.cn
Table 2: Examples of Sonogashira Coupling Reactions
| Aryl Halide | Terminal Alkyne | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-Fluoro-5-(phenylethynyl)-N-methylbenzamide | Moderate to Good | Hypothetical based on sioc-journal.cn |
| 4-Iodo-1,1'-biphenyl | Phenylacetylene | NiCl₂, 1,10-phenanthroline, KF, Zn | 4-(Phenylethynyl)-1,1'-biphenyl | - | nih.gov |
The catalytic cycle of the Sonogashira coupling is thought to involve the formation of a palladium-alkynyl complex and a copper acetylide, which then undergo transmetalation and reductive elimination. libretexts.org
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. libretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes. libretexts.orgrsc.org
The aryl iodide of this compound can participate in Heck coupling reactions with a variety of alkenes. The reaction typically employs a palladium catalyst and a base to facilitate the elimination of HX from the intermediate. libretexts.org
Table 3: Examples of Heck Coupling Reactions
| Aryl Halide | Alkene | Catalyst System | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| This compound | Styrene | Pd(OAc)₂, PPh₃, Et₃N | (E)-2-Fluoro-N-methyl-5-styrylbenzamide | High E-selectivity | Hypothetical based on libretexts.orgrsc.org |
The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to form the substituted alkene and a hydridopalladium complex. The base then regenerates the active palladium(0) catalyst. libretexts.org
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organohalide and an organozinc compound. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are generally more reactive than organoboranes and organostannanes. wikipedia.org
This compound can be coupled with various organozinc reagents under Negishi conditions. The reaction is catalyzed by a palladium complex, often with a phosphine ligand. wikipedia.orgnih.gov
Table 4: Examples of Negishi Coupling Reactions
| Aryl Halide | Organozinc Reagent | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ | 2-Fluoro-5-phenyl-N-methylbenzamide | Good | Hypothetical based on wikipedia.orgnih.gov |
| 2-Bromoanisole | p-Tolylzinc chloride | Palladacycle precatalyst | 2-Methyl-4'-methoxybiphenyl | Excellent | nih.gov |
The catalytic cycle for the Negishi coupling is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation from the organozinc reagent, and reductive elimination. wikipedia.org
The Ullmann reaction is a copper-mediated or catalyzed coupling reaction of two aryl halides to form a biaryl. wikipedia.org Modern variations, often referred to as Ullmann-type reactions, can be catalytic and occur under milder conditions, and have been extended to form carbon-heteroatom bonds. mdpi.comorganic-chemistry.org
The aryl iodide of this compound can potentially undergo Ullmann-type homocoupling to form a symmetrical biphenyl (B1667301) derivative. The reaction typically requires copper powder or a copper salt, often at elevated temperatures. wikipedia.orgsci-hub.se The reaction can also be used for N-arylation of amides, known as the Ullmann-Goldberg reaction. semanticscholar.orgmdpi.com
Table 5: Examples of Ullmann-type Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | This compound | Cu powder | 2,2'-Difluoro-5,5'-bis(N-methylcarbamoyl)biphenyl | Moderate | Hypothetical based on wikipedia.orgsci-hub.se |
| Iodobenzene | 5-Methyl-2-(1H)-pyridone | Cu-TDPAT, K₂CO₃ | Pirfenidone | High | semanticscholar.org |
The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate, which then reacts with a second molecule of the aryl halide. wikipedia.org
Other Transition Metal Systems for C-C and C-Heteroatom Bond Formations
Beyond the well-established palladium-catalyzed cross-coupling reactions, other transition metal systems, including those based on copper, rhodium, and cobalt, offer powerful methods for forming new carbon-carbon (C-C) and carbon-heteroatom bonds using substrates like this compound.
Copper-Catalyzed Reactions: Copper catalysis is particularly effective for C-N bond formation. In Goldberg-type reactions, the carbon-iodine bond is amenable to coupling with various amides. For instance, copper(I) iodide (CuI) can catalyze the coupling of aryl iodides with primary and secondary amides. uniovi.esacs.org This method tolerates a range of functional groups, and the higher reactivity of the C-I bond compared to the C-F bond allows for selective arylation at the C-5 position of the benzamide (B126) ring. acs.orgnih.gov
Rhodium-Catalyzed Reactions: Rhodium catalysts are renowned for their ability to mediate C-H activation and functionalization. nih.govresearchgate.netnih.gov The amide group in benzamides is a powerful directing group for ortho C-H activation. rsc.org In the case of this compound, this would direct functionalization to the C-6 position. Rhodium(III) catalysts, for example, can be used for oxidative C-H activation and subsequent annulation with alkynes to construct complex heterocyclic systems like isoquinolones. rsc.org Such reactions proceed through a cyclometalated rhodium intermediate, highlighting the utility of the amide group in directing site-selective transformations. nih.govnih.gov
Cobalt-Catalyzed Reactions: Earth-abundant cobalt has emerged as an effective catalyst for C-H functionalization, including the amidation of arenes. nih.govchinesechemsoc.orgsci-hub.se High-valent cobalt complexes, such as those containing Cp*Co(III), can catalyze the direct amidation of C-H bonds under relatively mild conditions. nih.govchinesechemsoc.org Similar to rhodium, the benzamide group directs the reaction to the ortho C-H bond (C-6), providing a pathway to introduce new nitrogen-containing substituents. sci-hub.se Cobalt-catalyzed electrochemical C-H amination of arenes with alkylamines has also been developed as an environmentally friendly protocol. nih.gov
These transition metal systems provide complementary reactivity to classical palladium catalysis, enabling diverse and regioselective functionalization of the this compound core.
Reactivity of the Aromatic Fluorine Substituent
The fluorine atom at the C-2 position is significantly activated towards nucleophilic aromatic substitution (SNAr) due to the electronic influence of the adjacent N-methylamide group.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the aromatic ring, enhanced by the ortho-amide group, makes the C-F bond susceptible to attack by nucleophiles.
Mechanism and Substituent Effects
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, particularly by electron-withdrawing groups positioned ortho and para to the site of attack. The amide group at the ortho position is strongly electron-withdrawing via its inductive effect and can stabilize the negative charge of the Meisenheimer complex. Subsequently, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring.
A notable aspect of SNAr reactions is the "element effect," where fluorine, despite its strong bond to carbon, is often the best leaving group among the halogens. This is because the rate-determining step is typically the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond and activates the ring towards attack, accelerating the reaction rate.
Regioselectivity in SNAr Transformations
In a molecule containing multiple halogens, such as this compound, the regioselectivity of SNAr reactions is a critical consideration. Research on related ortho-fluorobenzamides has demonstrated high chemoselectivity for the displacement of the fluorine atom over other halogens like bromine or iodine. nih.gov This selectivity is attributed to the superior ability of the ortho-amide group to activate the C-2 position towards nucleophilic attack.
A practical example is the synthesis of quinazolinones, where ortho-fluorobenzamides react with other amides in the presence of a base. In a study involving the reaction of 2-fluoro-N-methylbenzamide with ortho-iodobenzamide, the reaction proceeded exclusively via the SNAr displacement of the C-F bond, leaving the C-I bond intact. nih.gov This high regioselectivity makes the fluorine atom a predictable site for nucleophilic substitution, allowing the iodine atom to be retained for subsequent transformations, such as transition metal-catalyzed cross-coupling reactions.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Fluoro-N-methylbenzamide | Benzamide | Cs2CO3 | DMSO | 135 | 3-Methyl-2-phenylquinazolin-4(3H)-one | 72 |
| 2-Fluoro-N-methylbenzamide | Acetamide | Cs2CO3 | DMSO | 135 | 2,3-Dimethylquinazolin-4(3H)-one | 78 |
| 2-Fluoro-N-methylbenzamide | o-Iodobenzamide | Cs2CO3 | DMSO | 135 | 2-(2-Iodophenyl)-3-methylquinazolin-4(3H)-one | 65 |
Influence on Electrophilic Aromatic Substitution
Predicting the outcome of electrophilic aromatic substitution (EAS) on this compound requires an analysis of the combined directing effects of the three substituents on the two remaining unsubstituted ring positions (C-4 and C-6).
-F (Fluoro group): A weakly deactivating group that acts as an ortho-, para-director due to a dominant resonance donation effect over its strong inductive withdrawal. organicchemistrytutor.comwikipedia.org It directs incoming electrophiles to positions 4 and 6.
-I (Iodo group): Similar to fluorine, iodine is a deactivating ortho-, para-director. wikipedia.org It directs incoming electrophiles to positions 2 (already substituted) and 4.
-CONHMe (N-methylamido group): This group is considered moderately activating and an ortho-, para-director. pressbooks.pub The nitrogen lone pair donates electron density into the ring via resonance, activating the ortho (C-6) and para (C-4) positions.
Considering these effects collectively:
Position C-4: This position is para to the fluorine, ortho to the iodine, and meta to the amide. It is activated by the fluorine and iodine via resonance but deactivated by the amide's meta relationship.
Position C-6: This position is ortho to the fluorine and ortho to the amide group, but meta to the iodine. It is strongly activated by the amide group and also activated by the fluorine group.
The N-methylamide group is the strongest activating director among the three. Therefore, electrophilic substitution is most likely to be directed to the positions ortho and para to it. The para position (C-4) is already occupied by iodine. The ortho position (C-6) is strongly favored due to activation from both the amide and the fluorine substituent. Direct electrophilic substitutions on complex, poly-substituted arenes can often lead to mixtures of products, and achieving high regioselectivity can be challenging without a dominant directing group. nih.gov In this case, the strong ortho-directing effect of the amide group likely makes C-6 the most probable site for electrophilic attack.
Transformations Involving the N-Methylamide Functionality
The N-methylamide group is generally robust but can be transformed under specific catalytic conditions. It also plays a crucial role as a directing group in C-H activation chemistry.
One significant transformation is the nickel-catalyzed conversion of amides to other functional groups, such as esters, through the cleavage of the traditionally stable amide C–N bond. nih.govscispace.com Using a nickel catalyst, such as one supported by an N-heterocyclic carbene (NHC) ligand, the C(O)-N bond of an N-aryl amide can undergo oxidative addition to the metal center. nih.gov The resulting acyl-nickel intermediate can then be trapped by a nucleophile, like an alcohol, to yield an ester and release the amine portion. nih.govscispace.com This methodology allows the amide group, often installed for its directing capabilities, to be replaced with other functionalities in a late-stage synthetic step.
| Amide Substrate | Alcohol | Catalyst System | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|---|---|
| N-Methyl-N-phenylbenzamide | Methanol | Ni(COD)2 / SIPr | Toluene (B28343) | Room Temp | Methyl benzoate | 94 |
| 4-Methoxy-N-methyl-N-phenylbenzamide | Methanol | Ni(COD)2 / SIPr | Toluene | Room Temp | Methyl 4-methoxybenzoate | 92 |
| N-Methyl-N-phenyl-2-naphthamide | Ethanol | Ni(COD)2 / SIPr | Toluene | Room Temp | Ethyl 2-naphthoate | 85 |
Furthermore, the amide group itself can be subjected to hydrolysis to the corresponding carboxylic acid, although this typically requires harsh acidic or basic conditions. researchgate.net More synthetically useful is its role as a directing group, as discussed in the context of rhodium and cobalt catalysis, which enables selective C-H functionalization at the C-6 position. rsc.orgchinesechemsoc.org
N-Alkylation and N-Arylation Reactions
The secondary amide nitrogen in this compound is a nucleophilic center that can participate in N-alkylation and N-arylation reactions to form tertiary amides. These transformations typically require a catalyst to overcome the inherent stability and steric hindrance of the N-methyl amide.
N-Alkylation
The substitution of the amide proton with an alkyl group can be achieved through various catalytic methods, most notably using a "borrowing hydrogen" or "hydrogen autotransfer" strategy. This approach involves the temporary oxidation of an alcohol to an aldehyde or ketone, followed by condensation with the amide and subsequent reduction of the resulting enamine or iminium intermediate.
Palladium-based catalysts, such as those employing pincer-type ligands, have demonstrated high efficiency for the N-alkylation of benzamides with a range of alcohols. chemrxiv.orgresearchgate.net Similarly, cobalt nanoparticle catalysts have been utilized for the N-alkylation of benzamides with alcohols at elevated temperatures. nih.gov Iron-based systems, for instance using an FeCl₃/glycerol eutectic mixture, provide a sustainable protocol for the selective mono-alkylation of benzamide derivatives with secondary alcohols under mild conditions. researchgate.net For this compound, these methods would yield the corresponding N-alkyl-N-methyl tertiary amide.
| Reaction Type | Alkylating Agent | Catalyst System | Base | Solvent | Conditions | Product |
| N-Alkylation | Benzyl alcohol | Pd(II) pincer complex | Cs₂CO₃ | Toluene | 110 °C | N-benzyl-2-fluoro-5-iodo-N-methylbenzamide |
| N-Alkylation | Primary/Secondary Alcohol | Co-nanoparticles | KOH | Toluene | 130 °C | N-alkyl-2-fluoro-5-iodo-N-methylbenzamide |
| N-Alkylation | Secondary Alcohol | FeCl₃ ⋅ 6H₂O | - | Glycerol | 40 °C | N-alkyl-2-fluoro-5-iodo-N-methylbenzamide |
N-Arylation
The formation of a new nitrogen-carbon bond between the amide and an aryl group is a cornerstone of modern synthetic chemistry, typically accomplished via copper- or palladium-catalyzed cross-coupling reactions.
The copper-catalyzed Goldberg reaction and its modern variants are effective for the N-arylation of amides with aryl iodides. nih.gov The use of inexpensive copper salts like CuI, often in combination with a ligand such as a derivative of the natural amino acid L-proline, facilitates the coupling. nih.gov The reaction is typically performed in a polar aprotic solvent like DMSO with a base such as K₃PO₄. nih.gov
Alternatively, the palladium-catalyzed Buchwald-Hartwig amination provides a powerful and general method for N-arylation. These reactions utilize a palladium precursor and a specialized phosphine ligand to couple the amide with an aryl halide. While historically challenging for secondary amides, modern catalyst systems exhibit broad substrate scope. acs.orgmit.edu
For this compound, N-arylation with an aryl halide (e.g., bromobenzene) would produce a tertiary amide bearing three different substituents on the nitrogen atom.
| Reaction Type | Arylating Agent | Catalyst System | Base | Solvent | Conditions | Product |
| N-Arylation | Aryl Iodide | CuI / (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 °C | N-aryl-2-fluoro-5-iodo-N-methylbenzamide |
| N-Arylation | Aryl Bromide | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOtBu | Toluene | 80-110 °C | N-aryl-2-fluoro-5-iodo-N-methylbenzamide |
| N-Arylation | Aryl Iodide | CuI / Benzotriazole (BtH) | K₂CO₃ | DMF | 120 °C | N-aryl-2-fluoro-5-iodo-N-methylbenzamide |
Directed C-H Functionalization via Amide Directing Group
The amide functional group is a powerful directing group in transition-metal-catalyzed C–H activation, typically facilitating functionalization at the ortho-position of the benzoyl ring. rsc.orgacs.org In this compound, the N-methylamide group directs reactions to the C6 position. However, the reactivity of this specific molecule is complicated by two factors: the presence of an ortho-fluoro substituent, which can also direct C-H activation (to the C3 position), and the highly reactive carbon-iodine bond at C5, which is a prime site for traditional cross-coupling reactions.
In substrates containing both a directing group and a halide, a common and highly efficient pathway is intramolecular C–H arylation. rsc.orgrsc.org If this compound is first N-arylated (as described in section 3.3.1), the resulting N-aryl-N-methylbenzamide becomes an ideal precursor for an intramolecular, palladium-catalyzed C-H activation/arylation reaction. In this process, the palladium catalyst first undergoes oxidative addition into the C-I bond. The amide directing group then positions the palladium complex to facilitate the activation of a C-H bond on the N-aryl ring, leading to cyclization and the formation of a phenanthridinone core structure. rsc.orgnih.gov This transformation highlights the synthetic utility of the amide as a directing group to construct complex heterocyclic systems.
Protocols for such cyclizations often use a palladium catalyst, such as Pd(OAc)₂ or a pre-catalyst like Pd(t-Bu₃P)₂, along with a base like KOAc or K₂CO₃ in a high-boiling solvent like DMA or toluene. rsc.orgbeilstein-journals.org
| Reaction Type | Starting Material | Catalyst System | Base | Solvent | Conditions | Product |
| Intramolecular C-H Arylation | 2-iodo-N-methyl-N-phenylbenzamide | 10% Pd/C | KOAc | DMA | 140 °C | 5-methylphenanthridin-6(5H)-one |
| Intramolecular C-H Arylation | N-(Aryl)-2-iodobenzamide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 110 °C | Substituted Phenanthridinone |
| Intramolecular C-H Arylation | N-Boc-N-aryl-2-halobenzamide* | Pd(t-Bu₃P)₂ | KOAc | Toluene | 130 °C | N-H Phenanthridinone (after Boc cleavage) |
| Note: These examples use closely related analogues to illustrate the reactivity of the N-arylated derivative of this compound. |
Direct intermolecular C-H functionalization at the C6 position of this compound without engaging the C-I bond is synthetically challenging and less documented, as the palladium-catalyzed cross-coupling at the C-I bond is typically a much faster and more favorable process. nih.gov
Hydrolysis and Derivatization of the Amide Linkage
Hydrolysis
The amide bond in this compound, while generally robust, can be cleaved through hydrolysis under acidic or basic conditions to yield 2-fluoro-5-iodobenzoic acid and methylamine (B109427). pearson.compearson.com
Basic hydrolysis is typically performed by heating the amide in an aqueous solution of a strong base, such as sodium hydroxide (B78521). The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methylamide anion, which is subsequently protonated. colorado.eduresearchgate.net
Acid-catalyzed hydrolysis generally requires heating in a strong aqueous acid, like sulfuric or hydrochloric acid. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. cdnsciencepub.comresearchgate.net The rate of hydrolysis can be influenced by the electronic properties of the substituents on the aromatic ring; however, for ortho-substituted benzamides, steric effects can play a significant role in retarding the reaction rate. researchgate.netacs.org
| Reaction Type | Reagents | Conditions | Products |
| Basic Hydrolysis | Aqueous NaOH | Reflux | 2-Fluoro-5-iodobenzoic acid + Methylamine |
| Acidic Hydrolysis | Aqueous H₂SO₄ | Reflux | 2-Fluoro-5-iodobenzoic acid + Methylamine |
Derivatization to Thioamide
A common derivatization of the amide functional group is its conversion to the corresponding thioamide. This transformation is most efficiently carried out using a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] being the most widely used. organic-chemistry.orgmdpi.com The reaction involves heating the amide with Lawesson's reagent in an anhydrous, inert solvent such as toluene or xylene. The mechanism proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond as the driving force for the reaction. organic-chemistry.org This conversion replaces the carbonyl oxygen of this compound with a sulfur atom to yield 2-Fluoro-5-iodo-N-methylbenzothioamide.
| Reaction Type | Reagent | Solvent | Conditions | Product |
| Thionation | Lawesson's Reagent | Toluene | Reflux | 2-Fluoro-5-iodo-N-methylbenzothioamide |
Mechanistic Investigations of Reactions Involving 2 Fluoro 5 Iodo N Methylbenzamide
Elucidation of Reaction Pathways and Intermediates
Mechanistic studies have revealed that 2-fluoro-5-iodo-N-methylbenzamide and its structural analogs can participate in a variety of reaction pathways, including those involving radical intermediates, hypervalent iodine species, and nucleophilic aromatic substitution (SNAr) intermediates.
In a photo-induced multicomponent synthesis of vicinal diamines, a reaction involving N-(tert-butyl)-2-iodo-N-methylbenzamide (a close analog) was shown to proceed through an imine intermediate. rsc.org This was confirmed by an experiment where a pre-synthesized imine reacted under standard conditions to yield the final diamine product, demonstrating that in situ imine formation is a critical step in the reaction pathway. rsc.org Deuterium-labeling experiments in this system further supported a pathway involving an aryl radical-mediated 1,5-hydrogen atom transfer (HAT) process. rsc.org
Reactions involving iodoarenes can also proceed via hypervalent iodine intermediates. acs.org These species, classified as λ³- and λ⁵-iodanes, are powerful oxidizing agents. acs.org The activation of the aryl-iodide bond can lead to the formation of diaryliodonium salts, which can then arylate various nucleophiles. acs.org This process often involves the formation of a T-shaped Ar¹(Ar²)I-Nu intermediate, which undergoes reductive elimination to form the product. acs.org In some cases, highly basic conditions can lead to the generation of aryne intermediates, creating alternative reaction pathways. acs.org
In the synthesis of quinazolinones, the reaction of 2-fluoro-N-methylbenzamide with benzamide (B126) was found to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. The key intermediate, 2-benzamido-N-methylbenzamide, was successfully isolated and characterized, confirming its role in the pathway before a subsequent cyclization step. nih.gov Furthermore, studies on related 2-iodo-N-methylbenzamide have suggested the involvement of radical anions as intermediates in certain photoinduced reactions, following the SRN1 mechanism. researchgate.net
Role of Catalysts and Ligands in Mediating Transformations
Catalysts and ligands are pivotal in controlling the reactivity and selectivity of transformations involving this compound. Palladium and copper catalysts are frequently employed, often in conjunction with specific ligands and bases, to facilitate cross-coupling and C-H functionalization reactions.
Palladium catalysis is prominent in C-H activation reactions. For instance, the ortho-bromination of N-methyl-N-phenylbenzamide derivatives was successfully achieved using a Pd(OAc)₂ catalyst. mdpi.com In direct arylation reactions of (poly)fluoro-substituted tertiary benzamides, air-stable palladium catalysts with PivOK as the base in N,N-dimethylacetamide (DMA) have been shown to be highly effective. researchgate.net The choice of catalyst can be critical, as demonstrated in attempts to perform Stille coupling with related aryl iodides, where various palladium catalysts like Pd₂(dba)₃ and Pd(PPh₃)₄ were explored, though unsuccessfully in that specific instance, highlighting the need for careful catalyst selection. nih.gov
Copper catalysts also play a significant role. The synthesis of quinazolinones from 2-fluoro-N-methylbenzamide has been attempted using CuBr in the presence of K₂CO₃, building on protocols developed for 2-iodo/bromobenzamides. nih.gov In other cross-coupling reactions, copper catalysts like [Cu(CF₃COCHCOCH₃)₂] have been used with ligands such as 2,2'-bipyridine (B1663995) (bpy) to mediate the coupling of fluorinated benzamides with other aromatic systems. nih.gov
The ligand itself can be a determining factor in the reaction's success and selectivity. In palladium-catalyzed reactions, phosphine (B1218219) ligands are common. nih.gov For copper-catalyzed reactions, bipyridine ligands have proven effective. nih.gov The combination of the metal catalyst, ligand, and base dictates the active catalytic species and steers the reaction toward the desired product, preventing unwanted side reactions.
| Reaction Type | Substrate Analog | Catalyst | Ligand | Base/Additive | Solvent | Reference |
| Ortho-Bromination | 2-Fluoro-N-methyl-N-phenylbenzamide | Pd(OAc)₂ | - | Na₂S₂O₈ | TFA/TFAA | mdpi.com |
| Direct Arylation | Fluoro-substituted N-methyl-N-benzylbenzamides | Palladium catalysts | - | PivOK | DMA | researchgate.net |
| Quinazolinone Synthesis | 2-Fluoro-N-methylbenzamide | CuBr | - | K₂CO₃ | DMSO | nih.gov |
| Cross-Coupling | N-tert-butyl-N-fluoro-2-methylbenzamide | [Cu(CF₃COCHCOCH₃)₂] | 2,2′-bipyridine (bpy) | NaOtBu | PhCF₃ | nih.gov |
| Stille Coupling | 5-Iodo-7-methyl-2-methoxybenzo[d]isoxazole | Pd₂(dba)₃ or Pd(PPh₃)₄ | PPh₃ or PBut₃ | CsF | Toluene (B28343), Dioxane, THF | nih.gov |
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Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies provide deep insight into reaction mechanisms by identifying the slowest, or rate-limiting, step of a transformation. For reactions involving this compound and its analogs, kinetic isotope effects and reaction rate analysis have pointed to different rate-limiting steps depending on the specific reaction.
In other palladium-catalyzed direct arylations, kinetic analysis has sometimes revealed zero-order kinetics for both substrates. researchgate.net This observation suggests that the catalytic cycle's rate-limiting step occurs after the initial substrate binding, with DFT calculations pointing toward a product-release stage as the bottleneck. researchgate.net
For Stille cross-coupling reactions, which are used to form carbon-carbon bonds with iodoarenes, it is a well-established principle that the transmetallation step is frequently the rate-determining step of the catalytic cycle. nih.gov Furthermore, investigations into the hydrogenation of related nitroaromatics to form amino-benzamides have employed kinetic analysis to confirm that under specific conditions, mass-transfer resistances are not significant, allowing for the study of intrinsic reaction kinetics based on a Langmuir−Hinschelwood model. researchgate.net
Isotopic Labeling Experiments and Kinetic Isotope Effects
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can uncover bond-breaking and bond-forming steps. libretexts.orgepfl.ch
A key example is the mechanistic study of a photo-induced synthesis of diamines using N-(tert-butyl)-2-iodo-N-methylbenzamide. rsc.org When a deuterated version of the iodoarene substrate was used, the deuterium (B1214612) atom was incorporated into the final product with over 99% retention. This result strongly supported a mechanism that proceeds via an aryl radical-mediated 1,5-hydrogen atom transfer (HAT) process, as it demonstrates that the specific C-H bond is not cleaved during the critical steps. rsc.org
Kinetic Isotope Effect (KIE) experiments measure the change in reaction rate upon isotopic substitution. libretexts.org As mentioned previously, a palladium-catalyzed bromination reaction using a derivative of 2-fluoro-N-methylbenzamide showed a significant KIE (kH/kD = 2.2). mdpi.com This "normal" primary isotope effect, where the reaction with the lighter isotope is faster, provides strong evidence that the C-H bond is broken during the rate-limiting step of the reaction. mdpi.comcore.ac.uk
Deuterium labeling experiments have also been crucial in ruling out potential intermediates. In a study on the methoxymethylation of primary amides, performing the reaction with N-methyl benzamide did not yield the expected product, suggesting it is not a reaction intermediate. Subsequent deuterium labeling studies helped confirm that the reaction proceeds via an Interrupted Borrowing Hydrogen (IBH) strategy. rsc.org Secondary kinetic isotope effects, where the isotope is on a bond adjacent to the reacting center, can also provide valuable information about changes in hybridization at the transition state. nih.gov
| Experiment Type | Substrate/Analog | Isotope | Key Finding | Reference |
| Deuterium Labeling | [D]-N-(tert-butyl)-2-iodo-N-methylbenzamide | Deuterium | >99% D-incorporation in product, supporting a 1,5-HAT mechanism. | rsc.org |
| Kinetic Isotope Effect | N-(2-deutero-phenyl)-N-methylbenzamide | Deuterium | kH/kD = 2.2, indicating C-H cleavage is in the rate-limiting step. | mdpi.com |
| Control Experiment | N-methyl benzamide in presence of CD₃OD | Deuterium | Used to support an Interrupted Borrowing Hydrogen (IBH) mechanism. | rsc.org |
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Transition State Characterization and Energy Barrier Analysis
The characterization of transition states and the analysis of their energy barriers, often through computational methods like Density Functional Theory (DFT), provide a quantitative understanding of reaction mechanisms. While specific DFT studies for this compound are not widely published, analyses of closely related systems offer significant insights into the factors governing its reactivity.
In the context of C-H functionalization of fluoroarenes, DFT calculations have been instrumental. nih.govacs.org Studies on the reaction of rhodium and iridium complexes with fluoroarenes show that the presence of ortho-fluorine substituents significantly impacts both the thermodynamics and kinetics of C-H activation. acs.org The calculations can predict the relative energy barriers for activation at different C-H bonds, explaining the observed regioselectivity. For example, in some systems, the formation of a metal-carbon bond ortho to a fluorine atom is thermodynamically favored, even if it is not the kinetically preferred product. nih.govacs.org The energy of the transition state is influenced by factors like the steric environment and electronic interactions between the metal center and the substituents on the aromatic ring. nih.gov
DFT calculations have also been used to rationalize the outcomes of catalytic cycles. In a study of Ru-catalyzed arylations, DFT calculations predicted a rate-limiting step within the product-release stage, which aligned with experimental observations of zero-order kinetics. researchgate.net For complex reactions, transition states can be analyzed using topological methods, such as the Dewar-Zimmerman rules for coarctate transition states, which can be viewed as compressed pericyclic systems. core.ac.uk Such analyses help predict whether a given pathway is favorable based on the number of electrons involved and the topology of orbital overlaps. core.ac.uk
Computational and Theoretical Studies of 2 Fluoro 5 Iodo N Methylbenzamide
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of 2-fluoro-5-iodo-N-methylbenzamide is significantly influenced by its substituents: the electron-withdrawing fluorine and iodine atoms and the N-methylamide group. These groups modulate the electron density distribution across the aromatic ring and the amide functionality, which in turn dictates the molecule's chemical behavior.
The introduction of a fluorine atom to a benzene (B151609) ring has complex effects on its aromaticity and π-electron system. Fluorine is highly electronegative, leading to a significant inductive withdrawal of electron density (σ-withdrawal) from the attached carbon atom. This effect can create a net positive charge on the carbon, potentially creating a barrier to the flow of π-electrons and disrupting the ring current. nih.gov However, fluorine also possesses lone pairs of electrons in p-orbitals that can be donated to the aromatic π-system through resonance (π-donation).
The electron density distribution in this compound is highly polarized. The electronegative fluorine and oxygen (carbonyl) atoms act as regions of high electron density, while the hydrogen atoms of the N-methyl group and the aromatic ring are relatively electron-poor. The iodine atom, being a halogen, can exhibit anisotropic charge distribution, featuring a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the axis of the C-I bond, and a belt of negative potential perpendicular to it. mountainscholar.orgresearchgate.net
Electrostatic potential (ESP) maps are a valuable tool for visualizing these features. For a molecule like this compound, the ESP map would typically show:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen and the fluorine atom, indicating these are the most likely sites for electrophilic attack.
Positive Potential (Blue): Located around the amide proton (N-H) and the σ-hole of the iodine atom, highlighting their ability to act as hydrogen-bond and halogen-bond donors, respectively. mountainscholar.orgresearchgate.net
Electron-Poor Ring: The aromatic ring itself is rendered electron-poor due to the strong inductive effect of the fluorine and iodine substituents. researchgate.net
This distribution of electron density is critical for predicting non-covalent interactions, such as hydrogen bonding (N-H···O) and potential halogen bonding (C-I···O), which influence the molecule's crystal structure and its interactions with biological targets. mountainscholar.org
Conformational Analysis and Rotational Barriers
The conformational flexibility of this compound is primarily centered around two rotatable bonds: the C(aryl)-C(carbonyl) bond and the C(carbonyl)-N(amide) bond.
The rotation around the C-N amide bond is known to have a significant energy barrier due to the partial double bond character of the amide linkage, which results from resonance between the nitrogen lone pair and the carbonyl π-system. For secondary amides like N-methylbenzamide, the trans conformation (where the methyl group is opposite the carbonyl oxygen) is generally more stable than the cis conformation. nih.gov
Rotation around the C(aryl)-C(carbonyl) bond determines the orientation of the amide group relative to the benzene ring. Computational studies on similar aryl carbonyl fragments show that the planar conformations are often destabilized by steric repulsion between the ortho-substituent (in this case, fluorine) and the carbonyl oxygen or the N-H proton. nih.govresearchgate.net The energy minimum is typically found at a twisted or non-planar dihedral angle. For N-methylbenzamide, the energy minima are found at dihedral angles of approximately 40° and 140°, with the planar conformation being slightly higher in energy. nih.gov The presence of the ortho-fluorine in this compound would likely enforce a non-planar conformation to minimize steric clash.
| Fragment | Bond | Predicted Minimum Energy Conformation (Dihedral Angle) | Key Influencing Factor |
|---|---|---|---|
| N-Methylbenzamide | C(aryl)-C(O) | ~40° and ~140° | Balance between resonance stabilization (favoring planarity) and steric hindrance. nih.gov |
| N-Methylbenzamide | C(O)-N | S-trans conformation preferred | Partial double bond character and minimization of steric repulsion. nih.gov |
| 2-Fluoro-N-methylbenzamide | C(aryl)-C(O) | Non-planar | Steric repulsion between ortho-fluorine and the amide group. nih.govresearchgate.net |
Prediction of Reactivity and Regioselectivity
Computational methods are instrumental in predicting how this compound will react with other chemical species.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile or base. youtube.com The energy and spatial distribution of the HOMO indicate the most probable sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, acting as an electrophile or acid. youtube.com Its location highlights the most probable sites for nucleophilic attack.
For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene ring and potentially the lone pairs of the amide and halogen substituents. The LUMO is likely to be an antibonding π* orbital distributed over the aromatic ring and the carbonyl group. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a large gap implies high stability and low reactivity, while a small gap suggests higher reactivity.
| Orbital | Role in Reactivity | Predicted Location of High Density | Governs Reaction with... |
|---|---|---|---|
| HOMO | Nucleophilicity / Basicity (Electron Donation) | Aromatic π-system, potentially with contributions from amide and halogen lone pairs. | Electrophiles (e.g., protons, Lewis acids) |
| LUMO | Electrophilicity / Acidity (Electron Acceptance) | Aromatic π* system and carbonyl group. | Nucleophiles (e.g., hydroxides, amines) |
Combining insights from FMO theory and electrostatic potential maps allows for a robust prediction of regioselectivity.
Electrophilic Attack: The most electron-rich sites are the primary targets for electrophiles. Based on the ESP map, the carbonyl oxygen is a highly probable site for protonation or coordination to a Lewis acid. While the aromatic ring is generally deactivated by the halogen substituents, any electrophilic aromatic substitution would be directed by the combined electronic effects of the substituents.
Nucleophilic Attack: The most electron-poor sites are susceptible to nucleophilic attack.
The carbonyl carbon is a classic electrophilic center, susceptible to attack by nucleophiles, which could lead to the cleavage of the amide bond under certain conditions.
The aromatic ring , being substituted with two electron-withdrawing halogens, is activated towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the activating groups are potential sites for substitution, where a nucleophile could displace either the fluorine or iodine atom. The relative leaving group ability (I > F) and the specific reaction conditions would determine the outcome. Computational studies on related fluorinated compounds confirm that such substitutions are viable pathways. escholarship.org
Quantum Chemical Calculations on Reaction Intermediates and Transition States
While specific quantum chemical studies detailing the reaction intermediates and transition states for this compound are not extensively documented in dedicated literature, the principles of its reactivity can be understood by examining computational studies on analogous systems. As an aryl iodide, the compound is a prime candidate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. Theoretical calculations, particularly using Density Functional Theory (DFT), are crucial for elucidating the complex mechanisms of these transformations.
These computational investigations typically map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactants and the highest-energy transition state) determines the kinetic feasibility of a proposed reaction pathway.
For instance, in cobalt-catalyzed C-N cross-coupling reactions involving aryl iodides and amides, DFT calculations have been employed to compare different potential mechanisms. acs.orgresearchgate.net These studies evaluate pathways such as single electron transfer (SET), oxidative addition/reductive elimination, and σ-bond metathesis. acs.org By calculating the activation energy for each path, the most favorable mechanism can be identified. acs.orgresearchgate.net Similarly, DFT studies on rhodium-catalyzed C-H activation and coupling reactions of benzamides have elucidated the factors controlling selectivity between different outcomes, such as β-fluoride elimination versus C-N bond formation, by analyzing the respective transition state barriers. snnu.edu.cn
In the context of this compound, key reaction steps that could be modeled include:
Oxidative Addition: The insertion of a low-valent metal catalyst (e.g., Pd(0)) into the carbon-iodine bond. This is often the rate-determining step, and calculations can reveal the geometry and energy of the three-coordinate transition state.
Migratory Insertion/Transmetalation: The subsequent step in a coupling reaction, where another reactant (e.g., a boronic acid in a Suzuki coupling) coordinates to the metal center.
Reductive Elimination: The final step, where the new C-C or C-N bond is formed, and the catalyst is regenerated.
The table below presents representative activation energies for key steps in related benzamide (B126) and aryl halide reactions, calculated using DFT. These values illustrate how computational chemistry quantifies the energetic landscape of such transformations.
| Reaction Type / Step | Model System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| C-N Coupling (SET Mechanism) | Co-catalyzed benzamide + aryl iodide | DFT | 23.3 | acs.org |
| C-N Coupling (Oxidative Addition) | Co-catalyzed benzamide + aryl iodide | DFT | 49.2 | acs.org |
| Rh-catalyzed C-H Activation | N-Methoxybenzamide + Alkene | DFT | 25.1 (Turnover-limiting step) | snnu.edu.cn |
| Lossen Rearrangement | TCBQ + Benzhydroxamic acid | B3LYP/6-31+G(d,p) | 16.97 (Rate-determining step) | acs.org |
| Alkaline Hydrolysis | N-(2-methoxyphenyl) benzamide + H₂O | DFT | 24.3 (Water-assisted proton transfer) | researchgate.net |
This table provides illustrative data from analogous systems to demonstrate the application of quantum chemical calculations, as specific data for this compound is not available.
Modeling of Intermolecular Interactions (e.g., Halogen Bonding in Chemical Systems)
The solid-state architecture of this compound is governed by a network of intermolecular interactions. Computational modeling is essential for identifying, visualizing, and quantifying these forces, which include conventional hydrogen bonds and more subtle interactions like halogen bonds. The presence of fluorine, an oxygen and nitrogen-containing amide group, and a highly polarizable iodine atom makes the intermolecular landscape particularly rich.
Halogen Bonding: A key non-covalent interaction for this molecule is the halogen bond (XB). This occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site (a Lewis base). researchgate.net The iodine atom in this compound is an effective halogen bond donor due to its large size and high polarizability, which creates a significant positive electrostatic potential (σ-hole) on its outer surface, along the extension of the C-I bond. researchgate.netjst.go.jpmdpi.com The carbonyl oxygen or the nitrogen of the amide group in a neighboring molecule can act as the halogen bond acceptor. researchgate.net In contrast, the fluorine atom is generally a poor halogen bond donor but can participate as an acceptor.
Computational Methods for Analysis:
| Intermolecular Contact Type | Percentage Contribution (%) in 2-bromo-N-(...)-benzamide (1) | Reference |
| H···H | 38.3 | rsc.org |
| O···H/H···O | 23.0 | rsc.org |
| C···H/H···C | 16.2 | rsc.org |
| Br···H/H···Br | 10.1 | rsc.org |
| N···H/H···N | 2.5 | rsc.org |
This table shows data for a related brominated benzamide derivative to illustrate the output of Hirshfeld surface analysis.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method that analyzes the topology of the electron density (ρ) to characterize chemical bonding, including non-covalent interactions. nih.govamercrystalassn.org The presence of a bond path and a bond critical point (BCP) between two atoms is evidence of an interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature and strength of the bond. For halogen bonds, these analyses can help distinguish them from weaker van der Waals contacts and compare their strength to hydrogen bonds. rsc.orgmdpi.com
DFT Interaction Energy Calculations: The strength of specific intermolecular interactions can be quantified by calculating the binding energy of molecular dimers or clusters extracted from the crystal structure. rsc.orgmdpi.com These calculations, often performed using DFT with dispersion corrections (e.g., B3LYP-D3), provide a direct measure of the energetic stabilization afforded by interactions like hydrogen and halogen bonds. Studies on related systems have quantified the energies of various halogen bonds. mdpi.com
| Halogen Bond Type | Model System | Computational Method | Calculated Interaction Energy (kcal/mol) | Reference |
| C-I···N | 5-iodo-1-arylpyrazole dimer | DFT | - | researchgate.net |
| C-I···O | 5-iodo-1-arylpyrazole dimer | DFT | - | researchgate.net |
| C-Br···Br-C | Dimer of octahydro-cyclopenta[c]pyridin-1-one derivative | PBE0-D3/def2-TZVP | -1.80 | mdpi.com |
| C-I···Br-C | Dimer of octahydro-cyclopenta[c]pyridin-1-one derivative | PBE0-D3/def2-TZVP | -1.56 | mdpi.com |
This table presents representative interaction energies from computational studies on molecules featuring halogen bonds, highlighting the typical energy range for such interactions.
These computational approaches collectively provide a detailed model of the forces that direct the self-assembly of this compound, with the C-I···O=C halogen bond likely playing a significant role in its crystal packing, complemented by N-H···O hydrogen bonds and other weaker contacts.
Advanced Spectroscopic and Analytical Techniques for Research Elucidation
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-Fluoro-5-iodo-N-methylbenzamide and its derivatives. It provides highly accurate mass measurements, which are crucial for determining the elemental composition of newly synthesized molecules and confirming their identity.
In synthetic chemistry, HRMS is routinely used to monitor the progress of reactions. For instance, in the preparation of various substituted benzamides, HRMS (ESI) is employed to verify the mass of the synthesized products, ensuring the desired transformation has occurred. mdpi.com The high accuracy of HRMS allows chemists to distinguish between compounds with very similar molecular weights, which is essential for confirming the successful incorporation of specific atoms or functional groups. This technique has been instrumental in characterizing a wide range of related benzamide (B126) structures, including bromo- and fluoro-substituted analogs. mdpi.commdpi.com
The table below presents HRMS data for several benzamide derivatives, illustrating the precision of this technique in confirming their molecular formulas.
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| N-(2-Bromophenyl)-N-methylbenzamide | C₁₄H₁₂BrNO | 290.0102 | 290.0176 |
| N-(2-Bromophenyl)-2-fluoro-N-methylbenzamide | C₁₄H₁₁BrFNO | 308.0086 | 308.0085 |
| 2-Iodo-N-isopropyl-3-methylbenzamide | C₁₁H₁₅INO | 304.0198 | 304.0190 |
| 2-Iodo-N-isopropyl-5-methylbenzamide | C₁₁H₁₅INO | 304.0198 | 304.0196 |
| 4-Iodo-N-methyl-N-phenylbenzamide | C₁₄H₁₂INO | Not Specified | Not Specified |
| 2-Fluoro-N-methyl-N-phenylbenzamide | C₁₄H₁₂FNO | 230.0981 | 230.0997 |
This table is populated with data from referenced research articles. mdpi.commdpi.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of this compound in solution. It provides rich information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of benzamide derivatives. mdpi.comrsc.org For example, in the ¹H NMR spectrum of 2-fluoro-N-methylbenzamide, distinct signals corresponding to the methyl protons, and aromatic protons can be observed, with their chemical shifts and coupling patterns providing clues about the molecular structure. rsc.org Similarly, ¹³C NMR provides information about the carbon framework of the molecule. mdpi.com
Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are employed to unravel more complex structures and establish unambiguous assignments of NMR signals, especially for larger and more intricate adducts. researchgate.net These techniques reveal correlations between different nuclei, helping to piece together the complete molecular puzzle.
The amide bond in benzamides like this compound exhibits restricted rotation, which can lead to the existence of rotational isomers (rotamers) in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these dynamic processes. By acquiring NMR spectra at different temperatures, researchers can observe changes in the line shapes of NMR signals, which can be analyzed to determine the energy barriers for rotation around the amide bond. researchgate.net The presence of rotamers has been observed in related N-methoxy-N-methylbenzamides, where distinct sets of signals for each rotamer are visible in the NMR spectrum at room temperature. amazonaws.com
NMR spectroscopy is also highly sensitive to intermolecular interactions, such as hydrogen bonding and halogen bonding. The chemical shifts of protons involved in hydrogen bonds are often temperature-dependent, a phenomenon that can be exploited to study these interactions. nih.gov In a related compound, 2-fluoro-5-iodo-N'-(pyridin-2-ylmethylene)benzohydrazide, a strong intermolecular I···N halogen bond was identified, which directs the self-assembly of the molecules into extended zigzag arrays. sioc-journal.cn The presence of such interactions can significantly influence the conformation and packing of molecules in the solid state.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This technique has been used to confirm the structure of related benzamide derivatives and to study their intermolecular interactions in the crystalline state. For instance, the crystal structure of a derivative of 2-fluoro-5-iodobenzohydrazide (B15332473) revealed the formation of both intramolecular and intermolecular hydrogen bonds, as well as a significant I···N halogen bond. sioc-journal.cn The Cambridge Structural Database (CSD) contains crystal structure data for 2-fluoro-N-methylbenzamide, providing a valuable resource for its solid-state conformation. nih.gov
Chromatographic Methods for Mixture Analysis and Purity Assessment in Research Contexts
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its analogs.
Column Chromatography: This is a standard purification technique used in synthetic chemistry. For example, after a reaction to synthesize a benzanilide, the crude product is often purified by silica (B1680970) gel column chromatography to isolate the desired compound from byproducts and unreacted starting materials. mdpi.comrsc.org The choice of eluent (solvent system) is critical for achieving good separation. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used to determine the purity of synthesized compounds. rsc.org It is also a valuable tool for analyzing complex mixtures and monitoring the progress of reactions. Analytical HPLC can be used to confirm the purity of final products, often in conjunction with other analytical techniques like NMR and mass spectrometry. rsc.org
These analytical methods, when used in combination, provide a comprehensive understanding of the chemical identity, structure, purity, and behavior of this compound, which is crucial for its application in research and development.
Synthetic Applications and Utility As a Building Block
Precursor for Complex Organic Molecules and Polyfunctionalized Scaffolds
2-Fluoro-5-iodo-N-methylbenzamide serves as a key intermediate in the synthesis of complex and polyfunctionalized molecules. The presence of both fluorine and iodine atoms allows for selective, stepwise reactions, such as cross-coupling and nucleophilic aromatic substitution, to introduce diverse functionalities. This step-by-step approach is fundamental to building complex molecular scaffolds from a relatively simple starting material. uni-muenchen.de
For instance, related 2-fluoro-N-methylbenzamide structures are used to create more substituted derivatives, such as 4-(1-cyano-1-cyclobutylamino)-2-fluoro-N-methylbenzamide, which is an intermediate in the synthesis of larger, more complex molecules. google.com The general strategy often involves leveraging the existing groups to introduce new ones, leading to polyfunctional systems that are valuable in various fields of chemical research. uni-muenchen.de The utility of such benzamides extends to the formation of polycyclic aromatic compounds, where the amide and halogen groups guide the construction of fused ring systems. nih.gov
The following table outlines representative transformations starting from related halobenzamide scaffolds to produce complex derivatives.
| Starting Material Class | Reagents & Conditions | Product Type | Yield | Reference |
| 2-Halobenzamide | Aldehyde, Isocyanide, Cyanamide (Ugi-4CR) | Ugi Adduct | ~45-50% | acs.org |
| Ugi Adduct | Tributyltin hydride, AIBN, Benzene (B151609) (reflux) | Polycyclic Quinazolinone | - | acs.org |
| o-Halo Benzamide (B126) | Aniline, Pd-catalyst (Buchwald-Hartwig) | N-Methyl Diarylamine | Good | nih.gov |
| N-Methyl Diarylamine | LDA | Acridone | Good-Excellent | nih.gov |
This table is representative of reactions for the broader class of halobenzamides, illustrating the potential synthetic pathways for this compound.
Ligand Scaffolding in Catalysis and Asymmetric Synthesis
The development of chiral ligands is paramount in the field of asymmetric catalysis, where controlling the three-dimensional arrangement of atoms in a product molecule is essential. snnu.edu.cnsioc-journal.cn The 1,2,5-trisubstituted aromatic scaffold of this compound provides a rigid backbone that can be elaborated into chiral ligands. While this specific molecule is not a ligand itself, its functional handles—particularly the iodine atom, which can be readily converted via cross-coupling or metal-halogen exchange—allow for the attachment of chiral auxiliaries or other coordinating groups.
The general approach involves synthesizing ligands that can coordinate to a metal center, creating a chiral environment that influences the outcome of a catalytic reaction. snnu.edu.cn For example, chiral cyclopentadienyl (B1206354) (Cp) ligands have been developed from various scaffolds and used in rhodium-catalyzed C-H functionalization reactions to achieve high enantioselectivity. snnu.edu.cn The structural framework of this compound is suitable for the development of new ligand classes, where the N-methylamide or a group introduced at the iodine position could act as a coordinating arm for a metal catalyst.
Application in Directed Ortho-Metalation (DoM) Chemistry
Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction employs a Directed Metalation Group (DMG), which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. wikipedia.org The N-methylamide group present in this compound is a potent DMG. nih.govwikipedia.org
The general mechanism involves the coordination of a Lewis acidic alkyllithium reagent (like n-butyllithium) to the Lewis basic heteroatom of the DMG (in this case, the oxygen of the amide). wikipedia.org This pre-coordination complex brings the strong base into proximity with the ortho C-H bond, facilitating its deprotonation to form a thermodynamically stable aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then react with a wide variety of electrophiles to install a substituent exclusively at the C6 position, adjacent to the amide.
Figure 1:In the case of this compound, the amide group directs metalation to the C6 position. The fluorine at C2 enhances the acidity of the adjacent C-H protons, but the powerful directing effect of the tertiary amide typically overrides this, ensuring high regioselectivity. uwindsor.ca The resulting lithiated species is a versatile intermediate for introducing a fourth substituent, further increasing the molecular complexity and creating a highly functionalized aromatic ring.
Use in the Synthesis of Chemical Probes for Research (non-biological activity focus)
Chemical probes are essential tools for investigating and understanding chemical and physical phenomena. The iodo- and fluoro-moieties of this compound make it a useful precursor for various types of probes, particularly those used in analytical and structural chemistry.
The iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled tracers. acs.org While many such tracers are for biological imaging, the synthetic methods developed for radioiodination are of broad interest for creating analytical standards and for studying reaction mechanisms. acs.org For example, new methods for copper-catalyzed and solid-state radioiodination have been developed using various iodinated precursors. acs.org
Furthermore, the heavy iodine atom makes this compound and its derivatives useful as crystallographic probes. acs.org Incorporating a heavy atom into a molecule can simplify the process of solving its three-dimensional crystal structure by X-ray crystallography, a technique crucial for confirming molecular structures and studying intermolecular interactions. Iodinated analogs of known compounds are often synthesized specifically for this purpose. acs.org The compound can also serve as a scaffold for photoaffinity labeling (PAL) probes, which are designed to form covalent bonds with interacting molecules upon photo-irradiation, allowing for the study of molecular interactions in complex systems. rsc.org
Future Research Directions and Unexplored Reactivity
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of highly functionalized benzamides often relies on multi-step sequences that can generate significant chemical waste and utilize harsh reagents. For instance, historical syntheses of related fluorinated nitro- and amino-benzamides have employed stoichiometric oxidants like chromium trioxide or reduction methods involving iron powder under acidic conditions, which produce large volumes of difficult-to-treat waste. google.comresearchgate.net
Future efforts will likely focus on greener alternatives that offer higher atom economy and environmental compatibility. A promising approach involves the use of catalytic systems for key transformations. For example, the oxidation of a methyl group on the benzene (B151609) ring to a carboxylic acid can be achieved using potassium permanganate (B83412) with a phase-transfer catalyst, a method that is more environmentally benign than heavy-metal oxidants. researchgate.net Similarly, the reduction of a nitro group to an amine, a common step in the synthesis of related building blocks, can be performed cleanly and efficiently via catalytic hydrogenation with Palladium on carbon (Pd/C). google.comresearchgate.net This method yields water as the only byproduct and allows for the catalyst to be recovered and reused, aligning with the principles of green chemistry.
| Synthetic Step | Traditional Reagent | Sustainable Alternative | Key Advantages |
| Oxidation | Chromium Trioxide | Potassium Permanganate (KMnO₄) | Avoids toxic heavy metals; improved safety profile. |
| Reduction | Iron Powder / Acid | H₂, Palladium on Carbon (Pd/C) | High yield and purity (>98%); recyclable catalyst; clean byproduct (water). google.com |
| Amidation | Thionyl Chloride | Direct Amidation Catalysts | Reduces corrosive byproducts; fewer synthetic steps. |
Exploration of Novel Reaction Pathways and Catalytic Systems
The differential reactivity of the C–I and C–F bonds in 2-Fluoro-5-iodo-N-methylbenzamide presents a significant opportunity for selective, late-stage functionalization. The carbon-iodine bond is considerably more susceptible to oxidative addition by transition metals, making it the primary site for cross-coupling reactions. This inherent selectivity allows the molecule to serve as a platform for introducing diverse molecular fragments.
Future work should explore a broader range of palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry. While Suzuki, Heck, and Sonogashira couplings are standard, there is potential for applying more advanced catalytic systems to forge C–N and C–O bonds through Buchwald-Hartwig amination and etherification. Such reactions would enable the synthesis of complex derivatives for applications in medicinal chemistry and materials science. For example, palladium-catalyzed three-component reactions involving aryl halides, isocyanides, and aminobenzamides have been used to construct complex heterocyclic systems like quinazolinones. mdpi.com
Furthermore, the exploration of C–H activation represents a major frontier. researchgate.net Catalytic systems, often based on rhodium or palladium, could potentially functionalize the C–H bond at the C-6 position (ortho to the fluorine atom), enabling the introduction of substituents without pre-functionalization, thereby shortening synthetic routes.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of fine chemicals, including enhanced safety, precise control over reaction parameters, and improved scalability. The synthesis of this compound, particularly in multi-step sequences, is an excellent candidate for adaptation to flow platforms.
Flow chemistry allows for the rapid optimization of reaction conditions (e.g., temperature, pressure, reagent stoichiometry) and can enable the use of reaction conditions that are unsafe or difficult to control in large batch reactors. For example, hazardous intermediates can be generated and consumed in situ, minimizing operator exposure. Reactions involving energetic reagents or exothermic processes can be managed more effectively due to the high surface-area-to-volume ratio of flow reactors, which allows for efficient heat dissipation.
Automated synthesis platforms, which combine robotics with flow chemistry systems, could further accelerate the discovery of novel derivatives. These platforms can perform, analyze, and optimize hundreds of reactions per day, enabling the rapid exploration of a vast chemical space around the this compound core.
Advanced Computational Design of Analogues with Tunable Reactivity
Computational chemistry provides powerful tools for predicting molecular properties and reactivity, thereby guiding synthetic efforts and reducing trial-and-error experimentation. Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and its potential derivatives.
Such studies can predict key parameters that govern its reactivity, including:
Bond Dissociation Energies (BDEs): Calculating the BDE for the C–I and C–F bonds can quantify their relative reactivity and help in designing selective reactions.
Molecular Orbital Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's behavior as an electrophile or nucleophile and predict sites of reactivity. mdpi.com
Reaction Pathway Modeling: Computational modeling can map out the energy profiles of potential reactions, helping to identify the most favorable conditions and predict potential byproducts.
By systematically modifying the substituents on the aromatic ring in silico, chemists can design analogues with fine-tuned electronic properties and predictable reactivity. For example, adding electron-donating or electron-withdrawing groups could modulate the reactivity of the aryl iodide bond in cross-coupling reactions, allowing for precise control over reaction outcomes.
| Hypothetical Substituent at C-4 | Predicted Effect on C-I Bond | Potential Application |
| Methoxy (-OCH₃) | Increased electron density, slower oxidative addition. | Fine-tuning reactivity in multi-step syntheses. |
| Nitro (-NO₂) | Decreased electron density, faster oxidative addition. | Enhancing reactivity for difficult cross-coupling reactions. |
| Amino (-NH₂) | Increased electron density, alters HOMO/LUMO energies. | Creating building blocks for dyes or pharmaceutical agents. |
Investigation of Unconventional Activation Modes for the Aryl Halides
While transition-metal catalysis is a robust method for activating aryl halides, there is growing interest in alternative, "unconventional" activation modes that avoid the cost and potential toxicity of precious metals. researchgate.net The aryl iodide bond in this compound is particularly amenable to such strategies.
Key areas for future investigation include:
Photoredox Catalysis: Visible-light-mediated reactions can activate the C–I bond to generate an aryl radical via a single-electron transfer mechanism. iu.edu This radical can then engage in a variety of bond-forming reactions under exceptionally mild conditions, showing high functional group tolerance. researchgate.net
Hypervalent Iodine Chemistry: The aryl iodide can be activated by oxidation to a hypervalent iodine species (e.g., an iodonium (B1229267) salt). These reagents can act as powerful arylating agents for a wide range of nucleophiles under metal-free conditions. researchgate.net
Electron-Donor-Acceptor (EDA) Complex Formation: In the presence of a suitable electron donor, aryl halides can form an EDA complex that can be excited by visible light to initiate a radical-based reaction. iu.edu This approach provides a transition-metal-free pathway for cross-coupling reactions.
These unconventional methods represent a paradigm shift in synthetic chemistry, offering greener and more sustainable pathways for the functionalization of molecules like this compound.
| Activation Method | Mechanism | Key Features | Potential Reaction |
| Transition-Metal Catalysis | Oxidative Addition / Reductive Elimination | Broad scope, well-established. | Suzuki, Buchwald-Hartwig Couplings |
| Photoredox Catalysis | Single-Electron Transfer (SET) | Mild conditions, high functional group tolerance. researchgate.net | Arylation, Borylation |
| Hypervalent Iodine Chemistry | Formation of Aryliodonium Salt | Metal-free arylation. researchgate.net | C-O and C-N bond formation |
| EDA Complex Formation | Photoinduced Electron Transfer | Metal-free, base-promoted. iu.edu | Arylation, Phosphorylation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-5-iodo-N-methylbenzamide, and how can purity be validated?
- Methodology :
- Synthesis : Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution for introducing iodine and fluorine groups. For example, iodination of 2-fluoro-N-methylbenzamide derivatives can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves yield and purity.
- Validation : Confirm purity via TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) and melting point analysis (expected range: 145–150°C). High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.3% of theoretical values) provide additional validation .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology :
- Spectroscopy : Use and NMR to confirm substitution patterns. Key signals include:
- : N-methyl singlet at δ 3.0–3.2 ppm; aromatic protons as doublets (J = 8–10 Hz) due to fluorine coupling .
- : Signal at δ -110 to -115 ppm (reference: CFCl).
- Crystallography : Single-crystal X-ray diffraction (e.g., orthorhombic Pbca space group) resolves bond lengths (C-I: ~2.10 Å; C-F: ~1.35 Å) and dihedral angles between aromatic rings .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during iodination?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (disappearance of starting material carbonyl peak at ~1680 cm).
- Byproduct Analysis : LC-MS identifies common byproducts (e.g., di-iodinated analogs). Optimize iodine stoichiometry (1.1–1.3 eq.) and reaction time (2–4 hrs) to suppress over-iodination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine solubility but may increase side reactions. Dichloromethane at 0°C reduces hydrolysis risks .
Q. How do computational models aid in predicting the reactivity of this compound?
- Methodology :
- Quantum Chemistry : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution sites. Fukui indices highlight iodine’s preference for the para position relative to fluorine .
- QSPR Modeling : Correlate Hammett σ constants (fluorine: σ = 0.34; iodine: σ = 0.18) with reaction rates to design derivatives with tailored electronic profiles .
Q. How to resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodology :
- Case Study : If NMR suggests meta-substitution but X-ray shows para-iodine, re-examine sample purity (HPLC, >99%) and solvent effects (e.g., DMSO-d may induce conformational shifts).
- Dynamic NMR : Variable-temperature studies (25–80°C) detect rotational barriers in the N-methyl group that may obscure substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
